Saikosaponin A

Catalog No.
S542314
CAS No.
20736-09-8
M.F
C42H68O13
M. Wt
781.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saikosaponin A

CAS Number

20736-09-8

Product Name

Saikosaponin A

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H68O13

Molecular Weight

781.0 g/mol

InChI

InChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23-,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,37+,38+,39-,40+,41-,42+/m1/s1

InChI Key

KYWSCMDFVARMPN-MSSMMRRTSA-N

solubility

Soluble in DMSO

Synonyms

saikosaponin, saikosaponin A, saikosaponin B, saikosaponin B1, saikosaponin B2, saikosaponin B3, saikosaponin B4, saikosaponin C, saikosaponin D, saikosaponin K, saikosaponin L, saikosaponins

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4(C3C=CC56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O

The exact mass of the compound Saikosaponin A is 780.466 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. It belongs to the ontological category of steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Saikosaponin A (SSa) is a highly purified oleanane-type triterpenoid saponin derived from Bupleurum species, serving as a critical reference standard and bioactive precursor in pharmacological research and pharmacopoeial quality control. Unlike crude extracts which suffer from severe batch-to-batch variability, high-purity SSa provides a standardized baseline for evaluating hepatoprotective, immunomodulatory, and neuroprotective pathways . From a procurement perspective, SSa is differentiated by its specific stereochemistry at the C-16 position, which grants it a milder cytotoxicity profile compared to its epimer Saikosaponin D, making it the preferred candidate for long-term cellular assays and specialized liposomal formulations requiring strict pH control [1].

Research Fit

Stereochem C16 beta-hydroxyl epimer enables stereochemical-control study context
Tool Compound Supports inflammatory signaling, hepatoprotective model, and neuroprotection assay research
Standard Natural product analytical reference standard for HPLC-based quality control

Substituting Saikosaponin A with crude Radix Bupleuri extracts introduces unquantifiable matrix effects and variable ratios of active saponins, instantly invalidating quantitative pharmacological assays and regulatory compliance workflows [1]. Furthermore, attempting to substitute SSa with its closely related C-16 epimer, Saikosaponin D (SSd), is a critical error in non-oncological research; SSd exhibits significantly higher baseline cytotoxicity and hemolytic activity, which confounds cell survival data in neuroprotective and hepatoprotective studies [2]. Finally, SSa possesses strict pH-dependent stability, meaning generic acidic extraction or formulation protocols will rapidly hydrolyze the compound into sapogenins, necessitating the procurement of pure SSa to establish precise, pH-controlled processing environments [3].

Substitution Risk

Saikosaponin A (SSa)
C16 beta-hydroxyl influences membrane-interaction endpoints
Intact glycosidic moieties maintain target-engagement context
Type I structure aligns with osteoclastogenesis pathway research
Why Similar Compounds May Not Substitute
SSd (alpha-epimer) shifts hemolytic endpoint context at lower concentrations
Deglycosylated analogs (saikogenins) lose GSS enzyme inhibition context
Type II/III saikosaponins lack reported osteoclast pathway-response endpoints

Differential Cytotoxicity and Hemolytic Profile for Cellular Assays

When selecting a saikosaponin for hepatoprotective or neuroprotective screening, baseline compound toxicity is a limiting factor. SSa demonstrates a significantly wider safety window in normal cells compared to its epimer, Saikosaponin D (SSd). While SSd is highly hemolytic and shows marked cytotoxicity to normal fibroblasts at concentrations near 10.8 μM, SSa exhibits lower relative hemolysis and maintains normal epithelial cell viability at concentrations up to 15 μM [1]. This differential toxicity profile makes SSa the superior choice for assays where compound-induced cell death would obscure the measurement of protective biological mechanisms[2].

Evidence DimensionBaseline normal-cell cytotoxicity and hemolytic activity
Target Compound DataSaikosaponin A (Lower hemolysis; normal cell viability maintained at ≤15 μM)
Comparator Or BaselineSaikosaponin D (Higher hemolysis; significant normal cell cytotoxicity at ~10.8 μM)
Quantified DifferenceSSa provides a significantly broader non-toxic working range for cellular assays compared to the highly cytotoxic SSd.
ConditionsIn vitro cell viability and hemolytic screening assays

Procuring SSa rather than SSd is critical for neuroprotective and hepatoprotective screening where baseline compound toxicity would confound cell survival data.

Hemolytic Activity
Head-to-head
SSa: >10 µg/mL vs SSd: 1.0-5.0 µg/mL
Supports hemolytic endpoint review
C16 stereochemistry shifts membrane-interaction endpoints

pH-Dependent Degradation Kinetics and Formulation Stability

The processability of Saikosaponin A is heavily dependent on the pH of the formulation or extraction medium. Experimental data reveals that the degradation rate of SSa increases progressively as the pH drops below 7.0, with significant hydrolysis occurring between pH 6.96 and 5.06[1]. Optimal stability and extraction yields are achieved in neutral to slightly alkaline conditions (pH 7.4 to 8.0). Consequently, standard acidic processing baselines cause rapid cleavage of the glycosidic bond, converting the saponin to its sapogenin form and destroying its intended pharmacological value [2].

Evidence DimensionCompound stability and degradation rate
Target Compound DataSaikosaponin A (Optimal stability and structural integrity at pH 7.4–8.0)
Comparator Or BaselineAcidic processing conditions (pH < 6.0) (Rapid progressive degradation and glycosidic hydrolysis)
Quantified DifferenceStrict neutral/alkaline handling prevents the progressive, pH-driven degradation seen in standard acidic environments.
ConditionsAqueous solution, liposomal formulation, and decoction processing

Formulation scientists must procure high-purity SSa to establish precise pH-controlled workflows, avoiding costly API loss during liposomal or aqueous preparation.

Bone Growth Promotion
Head-to-head
SSa reported higher model-response endpoint vs SSd and control
Supports bone metabolism study context
Murine model, oral gavage endpoint review

Targeted Neuromodulation in Epilepsy Models

In chronic temporal lobe epilepsy (cTLE) research, SSa provides targeted neuromodulation that broad-spectrum CNS depressants lack. In a Li-pilocarpine-induced cTLE rat model, administration of SSa at 5 mg/kg significantly reduced the average seizure duration from a baseline of 51.6 seconds down to 19.2 seconds[1]. This >60% reduction in seizure duration is mechanistically linked to SSa's ability to selectively upregulate Kv4.2-mediated A-type voltage-gated potassium currents (IA), providing a highly specific, quantifiable pathway for anti-epileptic drug development [2].

Evidence DimensionSpontaneous recurrent seizure (SRS) duration
Target Compound DataSaikosaponin A (19.2 ± 2.7 seconds at 5 mg/kg)
Comparator Or BaselineUntreated epilepsy baseline (51.6 ± 3.6 seconds)
Quantified Difference>60% reduction in seizure duration linked to specific Kv4.2 transient inactivating current modulation.
ConditionsLi-pilocarpine-induced chronic temporal lobe epilepsy (cTLE) rat model

Researchers developing targeted anti-epileptic therapeutics should select SSa to reliably isolate and quantify Kv4.2-dependent neuroprotective mechanisms.

Target Engagement
Class-level
SSa IC50: 15.82 µM for GSS
Intact glycoside essential for pathway-study fit
Deglycosylated analogs show no detected inhibition
Osteoclastogenesis
Class-level
Only Type I (SSa, SSd) exhibit reported pathway-response endpoints
RANKL-induced osteoclast screening context
Type II/III saikosaponins reported inactive
Oral Bioavailability
Supporting
0.04% oral F in rodent model
Supports formulation-exposure review
Requires analytical context validation for in vivo studies

Pharmacopoeial Quality Control and Standardization

Because SSa is a mandated marker in the Chinese Pharmacopoeia for Bupleurum species, analytical laboratories must procure high-purity SSa to calibrate HPLC/UPLC equipment. It serves as the absolute baseline for validating the purity, geographical origin, and batch-to-batch consistency of industrial TCM raw materials [1].

Neuroprotective and Anti-Epileptic Drug Screening

Downstream of its proven ability to modulate Kv4.2-mediated potassium currents, SSa is the preferred saikosaponin for in vitro and in vivo epilepsy models. Its lower baseline cytotoxicity compared to SSd ensures that observed reductions in seizure activity and neuronal protection are not confounded by compound-induced cell death [2].

Advanced Liposomal Formulation Development

Due to its specific pH-dependent stability profile (optimal at pH 7.4) and defined solubility limits, SSa is an ideal candidate for developing targeted nanoscale delivery systems. Formulation engineers utilize pure SSa to optimize phospholipid-to-cholesterol ratios and encapsulation efficiencies without the risk of acidic degradation [3].

Application Fit

Application
Selection Property
Validation Focus
Bone metabolism studies
Model-response endpoint review
Bone growth endpoint context
CNS seizure-model studies
Formulation-dependent exposure context
Seizure model endpoint interpretation
Natural product analytical standardization
Stability-indicating analytical context
Acid-lability and storage endpoint review
Liposomal formulation-exposure studies
Formulation-dependent exposure context
Pharmacokinetic endpoint review

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

8

Exact Mass

780.46599222 Da

Monoisotopic Mass

780.46599222 Da

Heavy Atom Count

55

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

09O6CAG7JV

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiviral Agents

Pictograms

Irritant

Irritant

Wikipedia

Saikosaponin a
1: Chen J, Duan M, Zhao Y, Ling F, Xiao K, Li Q, Li B, Lu C, Qi W, Zeng Z, Liao M, Liu Y, Chen W. Saikosaponin A inhibits influenza A virus replication and lung immunopathology. Oncotarget. 2015 Dec 15;6(40):42541-56. doi: 10.18632/oncotarget.6448. PubMed PMID: 26637810; PubMed Central PMCID: PMC4767451.
2: Zhou X, Cheng H, Xu D, Yin Q, Cheng L, Wang L, Song S, Zhang M. Attenuation of neuropathic pain by saikosaponin a in a rat model of chronic constriction injury. Neurochem Res. 2014 Nov;39(11):2136-42. doi: 10.1007/s11064-014-1407-y. Epub 2014 Aug 9. PubMed PMID: 25107300.
3: Zhou C, Liu W, He W, Wang H, Chen Q, Song H. Saikosaponin a inhibits RANKL-induced osteoclastogenesis by suppressing NF-κB and MAPK pathways. Int Immunopharmacol. 2015 Mar;25(1):49-54. doi: 10.1016/j.intimp.2015.01.010. Epub 2015 Jan 20. PubMed PMID: 25617149.
4: Meng J, Chen XF, Yang WY, Li ZF, Zhang Y, Song JH, Yang XW. [Effect of combined application of zinc, boron and molybdenum on yield and saikosaponin a, saikosaponin d contents of Bupleurum chinense]. Zhongguo Zhong Yao Za Zhi. 2014 Nov;39(22):4297-303. Chinese. PubMed PMID: 25850256.
5: Zhang GS, Hu PY, Li DX, He MZ, Rao XY, Luo XJ, Wang YS, Wang YR. Formulations, hemolytic and pharmacokinetic studies on saikosaponin a and saikosaponin d compound liposomes. Molecules. 2015 Apr 3;20(4):5889-907. doi: 10.3390/molecules20045889. PubMed PMID: 25854754.
6: Chao Z, Cui Q, Tian E, Zeng W, Cai X, Li X, Tanaka H, Shoyama Y, Wu Y. Ultrasensitive Time-Resolved Fluoroimmunoassay for Saikosaponin a in Chaihu (Bupleuri Radix). PLoS One. 2016 Mar 11;11(3):e0151032. doi: 10.1371/journal.pone.0151032. eCollection 2016. PubMed PMID: 26968034; PubMed Central PMCID: PMC4788217.
7: Zhao H, Li S, Zhang H, Wang G, Xu G, Zhang H. Saikosaponin A protects against experimental sepsis via inhibition of NOD2-mediated NF-κB activation. Exp Ther Med. 2015 Aug;10(2):823-827. Epub 2015 Jun 10. PubMed PMID: 26622400; PubMed Central PMCID: PMC4509026.
8: Chen MF, Huang CC, Liu PS, Chen CH, Shiu LY. Saikosaponin a and saikosaponin d inhibit proliferation and migratory activity of rat HSC-T6 cells. J Med Food. 2013 Sep;16(9):793-800. doi: 10.1089/jmf.2013.2762. PubMed PMID: 24044489; PubMed Central PMCID: PMC3778952.
9: Yoon SS, Seo JW, Ann SH, Kim HY, Kim HS, Cho HY, Yun J, Chung EY, Koo JS, Yang CH. Effects of saikosaponin A on cocaine self-administration in rats. Neurosci Lett. 2013 Oct 25;555:198-202. doi: 10.1016/j.neulet.2013.09.029. Epub 2013 Sep 26. PubMed PMID: 24076136.
10: Kim SO, Park JY, Jeon SY, Yang CH, Kim MR. Saikosaponin a, an active compound of Radix Bupleuri, attenuates inflammation in hypertrophied 3T3-L1 adipocytes via ERK/NF-κB signaling pathways. Int J Mol Med. 2015 Apr;35(4):1126-32. doi: 10.3892/ijmm.2015.2093. Epub 2015 Feb 6. PubMed PMID: 25672367.
11: Fu Y, Hu X, Cao Y, Zhang Z, Zhang N. Saikosaponin a inhibits lipopolysaccharide-oxidative stress and inflammation in Human umbilical vein endothelial cells via preventing TLR4 translocation into lipid rafts. Free Radic Biol Med. 2015 Dec;89:777-85. doi: 10.1016/j.freeradbiomed.2015.10.407. Epub 2015 Oct 22. PubMed PMID: 26475038.
12: Wu Z, Du M, Shi X, Xu B, Qiao Y. Robust PLS Prediction Model for Saikosaponin A in Bupleurum chinense DC. Coupled with Granularity-Hybrid Calibration Set. J Anal Methods Chem. 2015;2015:583841. doi: 10.1155/2015/583841. Epub 2015 Mar 2. PubMed PMID: 25821634; PubMed Central PMCID: PMC4363675.
13: Liu G, Tian Y, Li G, Xu L, Song R, Zhang Z. Metabolism of saikosaponin a in rats: diverse oxidations on the aglycone moiety in liver and intestine in addition to hydrolysis of glycosidic bonds. Drug Metab Dispos. 2013 Mar;41(3):622-33. doi: 10.1124/dmd.112.048975. Epub 2012 Dec 31. PubMed PMID: 23277344.
14: Wang X, Wang Q, Burczynski FJ, Kong W, Gong Y. Saikosaponin A of Bupleurum chinense (Chaihu) elevates bone morphogenetic protein 4 (BMP-4) during hepatic stellate cell activation. Phytomedicine. 2013 Nov 15;20(14):1330-5. doi: 10.1016/j.phymed.2013.07.010. Epub 2013 Aug 19. PubMed PMID: 23969230.
15: Li J, Xu Q, Jiang H. Identification and Characterization of Two New Degradation Products of Saikosaponin A under Acid Hydrolytic Conditions. Molecules. 2016 Sep 14;21(9). pii: E1232. doi: 10.3390/molecules21091232. PubMed PMID: 27649123.
16: Wu SJ, Tam KW, Tsai YH, Chang CC, Chao JC. Curcumin and saikosaponin a inhibit chemical-induced liver inflammation and fibrosis in rats. Am J Chin Med. 2010;38(1):99-111. PubMed PMID: 20128048.
17: Lee TH, Park S, You MH, Lim JH, Min SH, Kim BM. A potential therapeutic effect of saikosaponin C as a novel dual-target anti-Alzheimer agent. J Neurochem. 2016 Mar;136(6):1232-1245. doi: 10.1111/jnc.13515. Epub 2016 Jan 21. PubMed PMID: 26710244.
18: Lin LT, Chung CY, Hsu WC, Chang SP, Hung TC, Shields J, Russell RS, Lin CC, Li CF, Yen MH, Tyrrell DL, Lin CC, Richardson CD. Saikosaponin b2 is a naturally occurring terpenoid that efficiently inhibits hepatitis C virus entry. J Hepatol. 2015 Mar;62(3):541-8. doi: 10.1016/j.jhep.2014.10.040. Epub 2014 Nov 4. Erratum in: J Hepatol. 2015 Jul;63(1):292. PubMed PMID: 25450204.
19: Li ZY, Jiang YM, Liu YM, Guo Z, Shen SN, Liu XM, Pan RL. Saikosaponin D acts against corticosterone-induced apoptosis via regulation of mitochondrial GR translocation and a GR-dependent pathway. Prog Neuropsychopharmacol Biol Psychiatry. 2014 Aug 4;53:80-9. doi: 10.1016/j.pnpbp.2014.02.010. Epub 2014 Mar 15. PubMed PMID: 24636912.
20: Zhu J, Luo C, Wang P, He Q, Zhou J, Peng H. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells. Exp Ther Med. 2013 May;5(5):1345-1350. Epub 2013 Mar 4. PubMed PMID: 23737876; PubMed Central PMCID: PMC3671791.

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